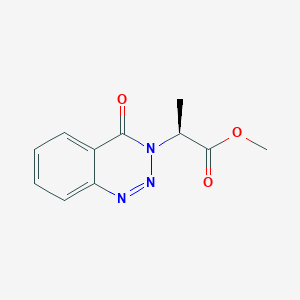

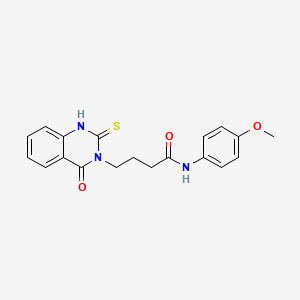

![molecular formula C21H18N2OS B2806528 3-(2,4-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105224-57-4](/img/structure/B2806528.png)

3-(2,4-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(2,4-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of organic compounds known as thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain a thiophene ring fused to a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would include a thiophene ring (a five-membered aromatic ring with four carbon atoms and one sulfur atom) fused to a pyrimidine ring (a six-membered aromatic ring with four carbon atoms and two nitrogen atoms). The compound also has a phenyl group and a 2,4-dimethylbenzyl group attached to it .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Routes : A novel route for synthesizing 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, which could be related to the compound , has been developed. This process involves heterocyclization of specific carboxamide with aromatic aldehydes, followed by air oxidation under certain conditions (Davoodnia, Bakavoli, Soleimany, & Tavakoli-Hoseini, 2009).

Chemical Reactions and Properties : Various studies have explored the chemical behavior of similar thieno[3,2-d]pyrimidin-4(3H)-one derivatives, including their reactivity with different chemical agents and the properties of the resultant compounds. These studies provide insights into the potential applications and modifications of the compound (Gelling & Wibberley, 1969).

Biological and Medicinal Applications

Antimicrobial and Antitubercular Activity : Certain derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have shown promising antimicrobial and antitubercular activities. This suggests potential for the development of new drugs or treatments based on these compounds (Kamdar, Haveliwala, Mistry, & Patel, 2011).

Anticancer Activity : Some thieno[3,2-d]pyrimidine derivatives have exhibited significant anticancer activities. These findings indicate that the compound may have potential applications in cancer research or treatment (Hafez & El-Gazzar, 2017).

Inhibitory Activities : Specific 6-phenylpyrazolo[3,4-d]pyrimidones, which are structurally related to thieno[3,2-d]pyrimidin-4(3H)-ones, have been found to be specific inhibitors of certain enzymes. This suggests potential for the compound to be used in enzyme inhibition studies (Dumaitre & Dodic, 1996).

Mécanisme D'action

Target of Action

The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its death .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition disrupts the ATP production, leading to energy depletion and death of the bacteria .

Pharmacokinetics

It has been shown to have significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) . The active compounds were found to be non-cytotoxic .

Result of Action

The result of the compound’s action is the death of Mycobacterium tuberculosis due to energy depletion . This is achieved by inhibiting the Cyt-bd, which disrupts the energy metabolism of the bacteria .

Action Environment

The efficacy of the compound can be influenced by various environmental factors. For example, the compound was found to be less potent against M. tuberculosis H37Rv compared to N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

Propriétés

IUPAC Name |

3-[(2,4-dimethylphenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-14-8-9-17(15(2)10-14)11-23-13-22-19-18(12-25-20(19)21(23)24)16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYMEYADODUONE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

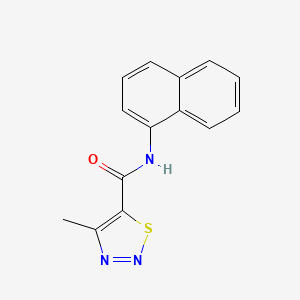

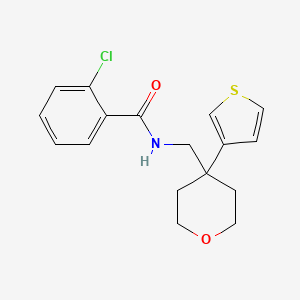

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2806449.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B2806453.png)

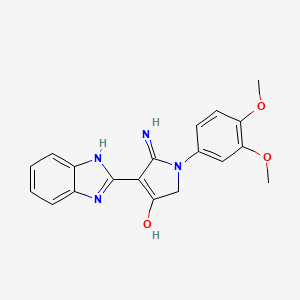

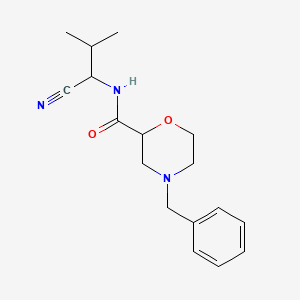

![2-methyl-6-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2806458.png)

![3-Morpholino-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2806459.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2806463.png)

![N-(1-cyanocyclohexyl)-2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-N-methylacetamide](/img/structure/B2806466.png)

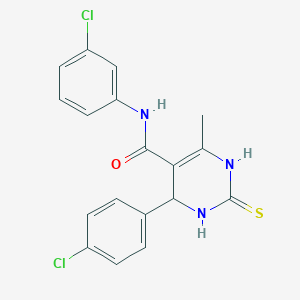

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide](/img/structure/B2806467.png)